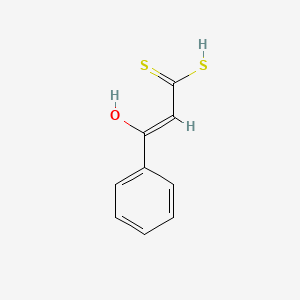
2-Propene(dithioic) acid, 3-hydroxy-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- is a chemical compound with the molecular formula C9H8OS2 It is known for its unique structure, which includes a phenyl group and a dithioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-2-propen-1-ol with carbon disulfide in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Bases such as sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioic acid moiety to thiols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols
Substitution Products: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- involves its interaction with various molecular targets and pathways. The dithioic acid moiety can undergo redox reactions, influencing cellular redox balance. Additionally, the phenyl group can interact with biological macromolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-3-phenylpropenedithioic acid
- 2-Propene(dithioic) acid, 3-hydroxy-3-phenyl-, methyl ester
Uniqueness
2-Propene(dithioic) acid, 3-hydroxy-3-phenyl- is unique due to its combination of a phenyl group and a dithioic acid moiety, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
41467-11-2 |
|---|---|
Formule moléculaire |
C9H8OS2 |
Poids moléculaire |
196.3 g/mol |
Nom IUPAC |
(Z)-3-hydroxy-3-phenylprop-2-enedithioic acid |
InChI |
InChI=1S/C9H8OS2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6,10H,(H,11,12)/b8-6- |
Clé InChI |
AZBFCAQPSUWKOK-VURMDHGXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C/C(=S)S)/O |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(=S)S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


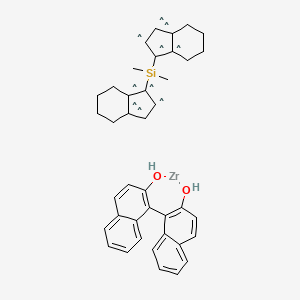
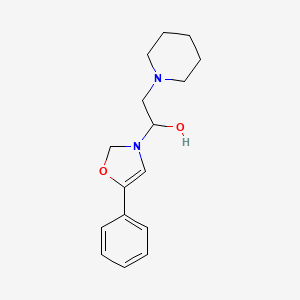
![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
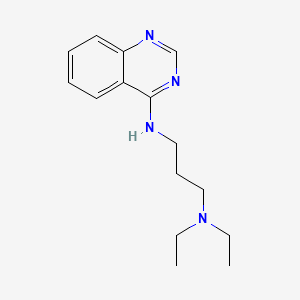
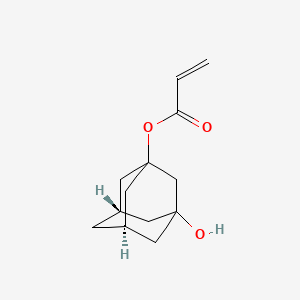
![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)
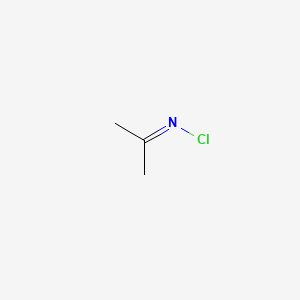
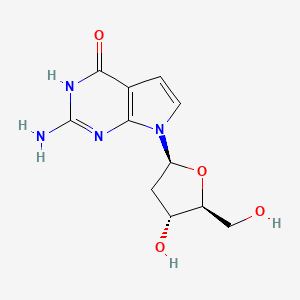
![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)

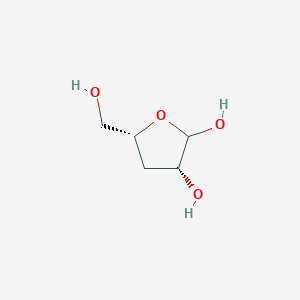
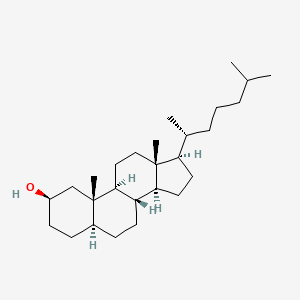
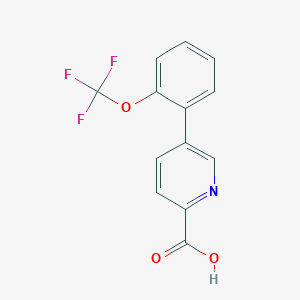
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
